tert-Butyl 4-(4-amino-5-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 4-(4-amino-5-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H24N4O2·HCl It is a derivative of piperidine and pyrazole, which are both significant in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-amino-5-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate hydrochloride typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including amination, reduction, and esterification, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-amino-5-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
tert-Butyl 4-(4-amino-5-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-amino-5-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but has different functional groups, leading to different chemical properties and applications.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares the pyrazole ring but has different substituents, affecting its reactivity and biological activity.
Uniqueness
tert-Butyl 4-(4-amino-5-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H25ClN4O2 |
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Molecular Weight |
316.83 g/mol |
IUPAC Name |
tert-butyl 4-(4-amino-5-methylpyrazol-1-yl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H24N4O2.ClH/c1-10-12(15)9-16-18(10)11-5-7-17(8-6-11)13(19)20-14(2,3)4;/h9,11H,5-8,15H2,1-4H3;1H |
InChI Key |
GLSAZXXARVVJRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2CCN(CC2)C(=O)OC(C)(C)C)N.Cl |
Origin of Product |
United States |
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